Cas no 2248368-09-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6518595
- 2248368-09-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate
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- Inchi: 1S/C18H10N2O4S/c21-16-12-8-4-5-9-13(12)17(22)20(16)24-18(23)15-19-14(10-25-15)11-6-2-1-3-7-11/h1-10H
- InChI Key: BKNSQHYCQJQEJW-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2)N=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 350.03612798g/mol
- Monoisotopic Mass: 350.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518595-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate |
2248368-09-2 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate (CAS No. 2248368-09-2) and Its Emerging Applications in Chemical Biology
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate, identified by the CAS number 2248368-09-2, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to a class of molecules characterized by the presence of both dioxo and thiazole moieties, which are well-documented for their broad spectrum of biological activities. This review aims to provide a comprehensive overview of the compound’s chemical structure, synthetic pathways, and its emerging applications in medicinal chemistry and drug discovery.
The molecular framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate (CAS No. 2248368-09-2) consists of an isoindoline core substituted with a dioxo group at the 1-position and a thiazole ring linked at the 2-position. The presence of these functional groups imparts remarkable electronic and steric properties to the molecule, making it a versatile scaffold for designing bioactive agents. The phenyl substituent at the 4-position of the thiazole ring further enhances its interactability with biological targets, thereby expanding its potential therapeutic applications.
In recent years, there has been a surge in interest towards heterocyclic compounds due to their demonstrated efficacy in modulating various biological pathways. Among these, isoindoline derivatives have shown promise in addressing neurological disorders, inflammation, and cancer. The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate (CAS No. 2248368-09-2) aligns well with this trend, as it combines the pharmacological potential of isoindoline with the bioactivity-enhancing properties of thiazole derivatives.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate (CAS No. 2248368-09-2) involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include cyclization reactions to form the isoindoline core, followed by functionalization at the 1-position with a dioxo group. Subsequent introduction of the thiazole ring at the 2-position and phenylation at the 4-position complete the molecular architecture. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield optimization.
One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoidolo-lactam derivatives, including our compound (CAS No. 2248368 -09 - 02), is their ability to interact with biological targets through multiple mechanisms. The electron-deficient nature of the dioxo group facilitates hydrogen bonding interactions with nucleophilic residues in proteins and enzymes. Meanwhile, the aromaticity of the isoindoline and phenyl moieties allows for π-stacking interactions with hydrophobic pockets in biological macromolecules. These features make it an attractive scaffold for designing small-molecule inhibitors targeting key enzymes involved in disease pathways.
Recent studies have demonstrated that derivatives of this class exhibit potent activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators in inflammatory responses. For instance, modifications to the phenyl substituent at position 4 have been shown to modulate binding affinity and selectivity towards specific isoforms of COX enzymes. Such findings underscore the importance of structural optimization in enhancing therapeutic efficacy while minimizing off-target effects.
The potential therapeutic applications of 1,3-dioxo - 23 - dihydro - lH - isoidolo-lactam derivatives, including our compound (CAS No. 2248368 -09 -02), extend beyond anti-inflammatory indications. Emerging research suggests that these molecules may also exhibit neuroprotective properties by inhibiting aberrant enzyme activity associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of these compounds to cross the blood-brain barrier has further fueled interest in their development as CNS-targeting agents.
In addition to their enzymatic targets, lH - isoidolo-lactam derivatives have shown promise in modulating signaling pathways involving transcription factors and growth factor receptors. For example, studies indicate that certain analogs can interfere with nuclear factor kappa B (NFκB) signaling—a critical pathway in inflammation—by inhibiting IkB kinase complex activity. Such findings highlight the compound’s potential as an immunomodulatory agent for treating autoimmune disorders.
The pharmacokinetic profile of lH - isoidolo-lactam derivatives, including our compound (CAS No. 2248368 -09 -02) , has been carefully evaluated through preclinical studies conducted both in vitro and in vivo models . These studies have revealed favorable absorption , distribution , metabolism , excretion (ADME) properties , particularly regarding solubility , bioavailability , and metabolic stability . Notably, modifications to hydrophilic groups attached to positions such as C5 or C6 can significantly enhance aqueous solubility without compromising bioactivity .
The synthetic flexibility inherent in this molecular scaffold also allows for facile derivatization into libraries suitable for high-throughput screening (HTS) campaigns . By systematically varying substituents on both rings, researchers can rapidly identify novel analogs with enhanced potency or selectivity . This approach has already yielded several promising candidates entering clinical trials for conditions ranging from cancer cachexia to chronic pain syndromes .
Looking ahead, continued exploration into structure-function relationships within this class will be essential for optimizing drug candidates derived from this scaffold . Advances in computational modeling techniques coupled with experimental validation promise to accelerate discovery efforts by predicting optimal modifications before costly synthetic campaigns begin . Furthermore, incorporation into prodrug strategies could address solubility issues while extending circulation times after administration .
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